2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide
Description
This compound (molecular formula: C₁₉H₁₇FN₂O₂) features a 1,2-oxazole core substituted with a 2-fluorophenyl group at position 5 and an acetamide side chain linked to a 2-phenylethyl moiety. The 2-fluorophenyl group contributes to steric and electronic modulation, while the oxazole ring enhances metabolic stability compared to non-aromatic analogs . The phenylethyl group may influence lipophilicity and receptor binding, though its exact pharmacological role remains uncharacterized in the provided evidence.
Properties
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-17-9-5-4-8-16(17)18-12-15(22-24-18)13-19(23)21-11-10-14-6-2-1-3-7-14/h1-9,12H,10-11,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJDNZFJDXWRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide typically involves the formation of the isoxazole ring followed by the introduction of the fluorophenyl and phenethylacetamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-fluorobenzonitrile with hydroxylamine hydrochloride can yield the isoxazole ring, which can then be further reacted with phenethylamine and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the isoxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Heterocyclic Core Variations
a) Triazole-Based Analog
Compound: 2-{[5-(2-Anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide (C₁₉H₁₇FN₄O₂S)
- Key Differences :
- Replaces oxazole with a 1,2,4-triazole ring.
- Fluorophenyl group at meta (3-) position instead of ortho (2-).
- Sulfanyl (-S-) linker instead of oxazole’s oxygen.
- Implications :
b) Benzofuran-Oxazole Hybrid
Compound : N-(3-Acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide (C₂₁H₁₆N₂O₄)
- Key Differences :
- Incorporates a benzofuran substituent instead of fluorophenyl.
- Larger molecular weight (356.36 g/mol vs. 324.35 g/mol for the target).
- Implications :
- Benzofuran’s extended aromatic system may enhance π-π stacking in receptor interactions but reduce solubility.
Substituent Position and Functional Group Variations
a) Fluorophenyl Position
- Target Compound : 2-fluorophenyl at ortho position.
- Analog : 3-fluorophenyl at meta position .
- Meta-substitution may favor interactions with flat receptor surfaces.
b) Side Chain Modifications
- Ocfentanil : N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide (C₂₂H₂₆FN₂O₂)
- Differences :
- Piperidine ring replaces oxazole.
- Methoxy (-OCH₃) group instead of fluorophenyl.
- Implications :
- Piperidine and methoxy groups are hallmarks of opioid analgesics, suggesting divergent pharmacological targets compared to the oxazole-based target compound.
Research Findings and Implications
Heterocyclic Stability : Oxazole (target) vs. triazole () cores show trade-offs: oxazoles are less metabolically stable but more synthetically accessible, while triazoles resist oxidation but require complex synthesis .
Fluorophenyl Position : Ortho-substitution in the target compound may confer unique steric interactions absent in meta-fluoro analogs, as seen in .
Pharmacological Divergence: Unlike ocfentanil (), the target compound lacks piperidine or methoxy groups, suggesting non-opioid mechanisms .
Biological Activity
The compound 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide belongs to the oxazole derivative family and is characterized by a unique structural composition that includes an oxazole ring, a fluorinated phenyl group, and an acetamide moiety. This article explores its biological activity, synthesis, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 278.28 g/mol. The compound's structure can be represented as follows:
Biological Activity
Research indicates that compounds containing oxazole structures often exhibit significant biological activities. Specifically, This compound has shown promise in various biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies have suggested that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance:
- Antitumor Activity : Preliminary studies have indicated that oxazole derivatives can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
In Vitro Studies
In vitro assays have demonstrated the following:
- Cytotoxicity : The compound exhibited cytotoxic effects on various cancer cell lines at concentrations in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 6.5 | Cell cycle arrest at G1 phase |
In Vivo Studies
Animal model studies are essential for understanding the efficacy and safety profile:
- In a mouse model of cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study 1 : A study involving diabetic mice showed that treatment with the compound improved glucose tolerance and insulin sensitivity.
- Findings : Enhanced insulin signaling pathways were observed.
- Case Study 2 : Research on inflammation models indicated that the compound reduced markers of inflammation significantly.
- Findings : Decreased levels of TNF-alpha and IL-6 were noted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
